molecular formula C9H11NO2 B3378008 1-Cyanospiro[2.4]heptane-1-carboxylic acid CAS No. 1374509-59-7

1-Cyanospiro[2.4]heptane-1-carboxylic acid

Cat. No.: B3378008
CAS No.: 1374509-59-7
M. Wt: 165.19 g/mol
InChI Key: QQMRXHDDFHMLCE-UHFFFAOYSA-N
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Description

1-Cyanospiro[24]heptane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₁NO₂ It is characterized by a spirocyclic structure, which includes a cyano group and a carboxylic acid group

Preparation Methods

The synthesis of 1-Cyanospiro[2.4]heptane-1-carboxylic acid typically involves the following steps:

    Synthetic Routes and Reaction Conditions: The preparation often starts with the formation of the spirocyclic core, followed by the introduction of the cyano and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

1-Cyanospiro[2.4]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the cyano group to an amine group. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups. Reagents such as alkyl halides and nucleophiles are commonly used.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.

Scientific Research Applications

1-Cyanospiro[2.4]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their reactivity.

    Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of new drugs with spirocyclic frameworks.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and functionality.

Mechanism of Action

The mechanism by which 1-Cyanospiro[2.4]heptane-1-carboxylic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes.

    Pathways Involved: The exact pathways depend on the specific application and context. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

1-Cyanospiro[2.4]heptane-1-carboxylic acid can be compared with other spirocyclic compounds:

    Similar Compounds: Examples include spiro[2.4]heptane-1-carboxylic acid and spiro[2.4]heptane-1-carbonitrile. These compounds share the spirocyclic core but differ in their functional groups.

    Uniqueness: The presence of both cyano and carboxylic acid groups in 1-Cyanospiro[24]heptane-1-carboxylic acid makes it unique

Properties

IUPAC Name

2-cyanospiro[2.4]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-9(7(11)12)5-8(9)3-1-2-4-8/h1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMRXHDDFHMLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255033
Record name Spiro[2.4]heptane-1-carboxylic acid, 1-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374509-59-7
Record name Spiro[2.4]heptane-1-carboxylic acid, 1-cyano-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374509-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[2.4]heptane-1-carboxylic acid, 1-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyanospiro[2.4]heptane-1-carboxylic acid
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